molecular formula C59H84N16O12 B13844149 Leuprolide Acetate EP Impurity H

Leuprolide Acetate EP Impurity H

Cat. No.: B13844149
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-BPBJJFQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuprolide Acetate EP Impurity H ( 112710-58-4) is a characterized impurity and analog of Leuprolide, a synthetic nonapeptide and gonadotropin-releasing hormone (GnRH) agonist. This compound is supplied as a high-purity reference standard intended explicitly for analytical and research applications in pharmaceutical development. Its primary utility lies in quality control, enabling the identification and quantification of this specific impurity during the analysis of Leuprolide Acetate drug substance and its finished pharmaceutical products, such as depot formulations. By ensuring accurate profiling, it aids in complying with stringent pharmacopeial standards (EP/USP) for impurity levels. In a research context, this impurity is critical for analytical method development and validation (AMV). It serves as a traceable benchmark for ensuring the specificity, accuracy, and robustness of chromatographic methods like HPLC, which are essential for monitoring the stability and purity of the active pharmaceutical ingredient (API) Leuprolide throughout its shelf life. Leuprolide itself is a pivotal therapeutic agent used in the management of advanced prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. Its mechanism of action involves an initial stimulation followed by a profound downregulation of pituitary gonadotropin receptors, leading to suppressed secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and a consequent decrease in sex steroid production. This product is offered with a comprehensive Certificate of Analysis to guarantee its identity and purity. It is intended for research use only in a controlled laboratory setting and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C59H84N16O12

Molecular Weight

1209.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42+,43+,44-,45-,46-,47-,48-/m0/s1

InChI Key

GFIJNRVAKGFPGQ-BPBJJFQZSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The preparation of this compound primarily employs solid-phase peptide synthesis using chlorotrityl chloride (CTC) resin as the solid support. The resin swelling and initial amino acid attachment are critical first steps.

Step Description Reagents/Conditions
1 Resin swelling Dichloromethane (DCM)
2 Attachment of first amino acid (e.g., Fmoc-Pro-OH) Diisopropylethylamine (DIEA)
3 Fmoc deprotection 20% Piperidine in DMF
4 Sequential coupling of amino acids HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIEA
5 Side chain protection Trityl (Trt) for His, tert-butyl (tBu) for Ser and Tyr, Boc for Trp, Pbf for Arg

The peptide sequence for Impurity H involves specific amino acid residues and protecting groups that differ slightly from the parent leuprolide peptide to yield the impurity structure.

Side-Chain Modifications and Functional Group Transformations

For Impurity H, specific side-chain modifications are introduced post-assembly on the resin:

  • Removal of Alloc protecting groups on Ornithine or Serine side chains using Pd(PPh₃)₄ catalyst and phenylsilane as a scavenger.
  • Introduction of cyano substituents or sulfonyl ester groups on side chains by reaction with cyanogen bromide or p-toluenesulfonyl chloride, respectively.
  • These modifications are critical in generating the unique structural features of Impurity H.

Peptide Cleavage and Deprotection

Cleavage of the peptide from the resin and simultaneous side-chain deprotection is performed using acidic cocktails:

Cleavage Cocktail Composition Conditions
TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5 (v/v/v) 2 hours at 25 ± 5 °C
Alternative cocktails TFA/EDT/Thioanisole/DCM/TIPS (80/5/5/5/5) Variable

The crude peptide is precipitated using methyl tert-butyl ether (MTBE) or diethyl ether to isolate the peptide.

Post-Cleavage Modifications and Amidation

  • The crude linear peptide is dissolved in DMF and reacted with ethylamine hydrochloride, HBTU, and DIEA to introduce the ethylamide group at the C-terminus, a key step in forming Impurity H.
  • Amidation ensures the formation of the NHEt group characteristic of the impurity.

Purification

  • The crude product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Freeze-drying of the purified fractions yields Impurity H in high purity.

Detailed Synthetic Route Summary for Impurity H

Step No. Process Reagents/Conditions Notes
1 Resin preparation and swelling CTC resin, DCM Resin substitution degree: 0.6-1.0 mmol/g
2 Attachment of Fmoc-Pro-OH DIEA Formation of Fmoc-Pro-CTC resin
3 Fmoc deprotection 20% Piperidine in DMF Removal of Fmoc protecting group
4 Sequential amino acid coupling Fmoc-Orn(Alloc)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, p-Glu-OH; HBTU/DIEA Solid-phase peptide synthesis
5 Alloc deprotection and cyano substitution Pd(PPh₃)₄ catalyst, phenylsilane, cyanogen bromide Side-chain modification on Orn
6 Cleavage and deprotection TFA/TIS/Water (95:2.5:2.5) 2 h at 25 ± 5 °C
7 Precipitation MTBE Isolation of crude peptide
8 Amidation Ethylamine hydrochloride, HBTU, DIEA in DMF C-terminal amidation
9 Purification RP-HPLC Isolation of pure Impurity H
10 Freeze drying - Final product

Research Findings and Notes

  • The use of chlorotrityl chloride resin allows mild cleavage conditions, preserving side-chain protecting groups until final deprotection.
  • The choice of coupling reagents such as HBTU and bases like DIEA is standard for efficient peptide bond formation.
  • Alloc protecting group on Ornithine or Serine side chains enables selective deprotection and modification, critical for impurity formation.
  • The amidation step with ethylamine is crucial to yield the ethylamide terminus characteristic of Impurity H.
  • Purification by RP-HPLC ensures removal of other impurities, yielding a product with high purity suitable for analytical standards.
  • Side-chain protecting groups like Trt, tBu, Boc, and Pbf are chosen for their stability during synthesis and ease of removal during cleavage.

Chemical Reactions Analysis

Leuprolide Acetate EP Impurity H undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at specific functional groups within the peptide chain.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of peptide bonds.

Common reagents used in these reactions include hydrogen chloride, dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and palladium hydroxide. Major products formed from these reactions include various peptide fragments and derivatives.

Scientific Research Applications

Chemical Properties and Identification

  • Chemical Name : Leuprolide Acetate EP Impurity H
  • CAS Number : 112710-58-4
  • Molecular Formula : C59H84N16O12
  • Molecular Weight : 1209.40 g/mol

This compound is characterized by its white to off-white solid form and is primarily used in laboratory settings for research purposes. It is crucial in understanding the behavior of leuprolide acetate formulations, particularly in the context of quality control and pharmacological studies.

Scientific Research Applications

  • Quality Control in Pharmaceuticals
    • This compound serves as a reference standard for assessing the purity of leuprolide acetate in pharmaceutical preparations. Its presence can indicate the quality and stability of leuprolide formulations, which are critical for therapeutic efficacy.
  • Pharmacokinetic Studies
    • Research involving leuprolide acetate often requires understanding its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). The impurity may influence these parameters, making it necessary to study its effects on drug behavior in biological systems.
  • Toxicological Assessments
    • Investigations into the toxicological profile of leuprolide acetate must consider its impurities. Studies have shown that while leuprolide itself has a low incidence of severe adverse effects, the role of impurities like this compound in potential toxicity needs thorough evaluation to ensure patient safety .

Case Study 1: Injection Site Reactions

A notable case reported necrotic skin ulceration following multiple administrations of intramuscular leuprolide acetate. This case highlighted the potential for severe injection site reactions associated with leuprolide formulations, suggesting that impurities could contribute to such adverse effects . The patient experienced localized necrosis at the injection site, raising concerns about the formulation's components and their interaction with the body's immune response.

Case Study 2: Allergic Reactions

Another study indicated that some patients might exhibit hypersensitivity reactions to leuprolide acetate formulations. The impurities present could potentially act as allergens or contribute to an enhanced immunogenic response . Such findings emphasize the need for further research into how impurities like this compound may affect individual responses to treatment.

Comparison with Similar Compounds

Key Observations :

  • Impurity H vs. Impurity G : Both share the same molecular formula but differ in structural modifications. Impurity G involves a D-tyrosine substitution at position 5, altering peptide conformation and receptor binding . In contrast, Impurity H’s exact structural deviation remains unspecified but may involve oxidation or deamidation .
  • Impurity H vs. Impurity D : Impurity D has a larger molecular formula (C₆₁H₈₆N₁₆O₁₃), suggesting an extended side chain or additional functional group, which could affect solubility and stability .

Analytical and Functional Comparisons

Chromatographic Behavior

  • HPLC Retention Time : Impurity H exhibits distinct retention times compared to Impurity G and D, as observed in leuprolide acetate bulk material analyses. For example, Impurity H may elute earlier due to reduced hydrophobicity compared to Impurity D .
  • MS/MS Fragmentation : HR-MS/MS spectra of Impurity H show fragmentation patterns consistent with leuprolide acetate but with unique ion peaks, aiding differentiation from Impurity G (which displays tyrosine-related fragments) .

Pharmacological Impact

  • Receptor Binding : Impurity G’s D-tyrosine substitution may reduce binding affinity to GnRH receptors, as seen in studies on structural analogs . Impurity H’s impact is less documented but likely minimal due to stringent regulatory limits (<0.1% in final products) .
  • Stability : Impurity D’s extended structure may increase susceptibility to hydrolysis, whereas Impurity H’s modifications could enhance oxidative degradation under storage .

Research Findings and Regulatory Considerations

  • Detection Limits : Regulatory guidelines (e.g., EP, USP) mandate impurity levels ≤0.15% for leuprolide acetate products, necessitating robust analytical methods .

Q & A

Basic: What validated analytical methods are recommended for detecting Leuprolide Acetate EP Impurity H?

Answer:
The USP monograph for Leuprolide Acetate specifies a reversed-phase HPLC method with mobile phases adjusted to pH 2.5 using phosphoric acid. The procedure involves injecting test and standard solutions, recording chromatograms for 90 minutes, and calculating impurity percentages using the formula:
0.01(WS / WU)(ri / rS)P
where WS = weight of USP reference standard, WU = sample weight, ri/rS = peak response ratios, and P = purity factor. This method resolves structurally related impurities (e.g., acetyl-leuprolide, d-His-leuprolide) with detection limits ≤0.5% per impurity .

Basic: How are impurity thresholds for this compound established in pharmacopeial standards?

Answer:
USP sets impurity limits based on toxicological risk assessments and manufacturing process capabilities. For Leuprolide Acetate, individual unspecified impurities (including potential EP Impurity H) are capped at ≤0.5%, with total impurities ≤2.5%. These thresholds align with ICH Q3A guidelines and ensure patient safety while accounting for analytical variability .

Basic: What reference materials are available for method validation of Leuprolide-related impurities?

Answer:
USP provides Analytical Reference Materials (ARMs) for Leuprolide impurities, including acetyl-leuprolide, d-His-leuprolide, and [Ser(Ac)]4-leuprolide. These ARMs enable accurate identification and quantification during method validation. Researchers should cross-validate in-house standards against USP ARMs to ensure consistency .

Advanced: How can co-eluting impurities be resolved when analyzing this compound?

Answer:
Optimize chromatographic conditions by:

  • Adjusting gradient elution profiles (e.g., slower acetonitrile ramp) to enhance separation.
  • Using surrogate stationary phases (SSP) like tetrabutylammonium hydrogen sulfate (TBAHS) to improve peak resolution and loading capacity .
  • Modifying column temperature (25–40°C) to alter retention times of structurally similar impurities .

Advanced: What experimental designs are recommended for forced degradation studies to characterize EP Impurity H?

Answer:
Conduct stress testing under:

  • Acidic/alkaline hydrolysis : Use 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative conditions : 3% H₂O₂ at 25°C for 6 hours.
  • Thermal degradation : 80°C for 72 hours.
    Monitor degradation products via HPLC-MS to identify EP Impurity H’s origin (e.g., process-related vs. degradant). Compare results to USP’s Process Related Impurities section .

Advanced: How should researchers address discrepancies in impurity profiles between generic and branded Leuprolide formulations?

Answer:

  • Perform comparative dissolution and impurity profiling using USP’s monograph conditions.
  • Analyze batch-to-batch variability using ANOVA to distinguish process-related inconsistencies from inherent formulation differences.
  • Reference studies like Chen et al. (2023), which highlight methodological harmonization for bioequivalence testing .

Advanced: What strategies mitigate elemental impurities in Leuprolide Acetate formulations?

Answer:

  • Screen raw materials (e.g., acetic acid, peptides) for heavy metals (Pb, Cd, As) using ICP-MS.
  • Apply USP’s risk-based thresholds (e.g., Pb ≤0.5 ppm) and incorporate chelating agents (e.g., EDTA) during synthesis to sequester metal ions .

Advanced: How can synthetic pathways for this compound be inferred from structural analogs?

Answer:

  • Compare EP Impurity H’s hypothesized structure (e.g., D-amino acid substitutions, acetylated residues) to known impurities like [D-Ser⁴]-leuprolide or acetyl-leuprolide.
  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection to replicate impurity formation pathways. Validate via NMR and high-resolution MS .

Advanced: What statistical approaches resolve data contradictions in impurity quantification across labs?

Answer:

  • Apply interlaboratory studies (ILS) with Z-score analysis to identify outlier methodologies.
  • Use multivariate regression to correlate variables (e.g., column lot, mobile phase pH) with impurity recovery rates.
  • Reference USP’s collaborative studies in Pharmacopeial Forum for harmonized acceptance criteria .

Advanced: How does lyophilization impact the stability of this compound?

Answer:
Lyophilization may induce:

  • Aggregation : Monitor via dynamic light scattering (DLS).
  • Oxidation : Assess methionine/cysteine residues using Ellman’s assay.
  • Acetic acid loss : Quantify residual acetic acid via titration (USP <503>) to ensure pH stability during storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.